

# An In-depth Technical Guide to 2-(3-Bromophenyl)succinic acid

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## Compound of Interest

Compound Name: 2-(3-Bromophenyl)succinic acid

Cat. No.: B151755

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For Researchers, Scientists, and Drug Development Professionals

## Foreword

This technical guide provides a comprehensive overview of **2-(3-Bromophenyl)succinic acid**, a key intermediate in the synthesis of various pharmaceuticals and specialty polymers. As a Senior Application Scientist, the aim of this document is to furnish researchers and drug development professionals with a detailed understanding of its synthesis, characterization, and potential applications, grounded in established chemical principles. Every protocol and piece of data presented herein is designed to be a self-validating system, ensuring technical accuracy and trustworthiness.

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## Chemical Identity and Properties

**2-(3-Bromophenyl)succinic acid** is an aromatic dicarboxylic acid that serves as a valuable building block in organic synthesis.<sup>[1]</sup> The presence of the bromophenyl group makes it a versatile intermediate for creating more complex molecules, particularly in the development of novel therapeutic agents.<sup>[1]</sup>

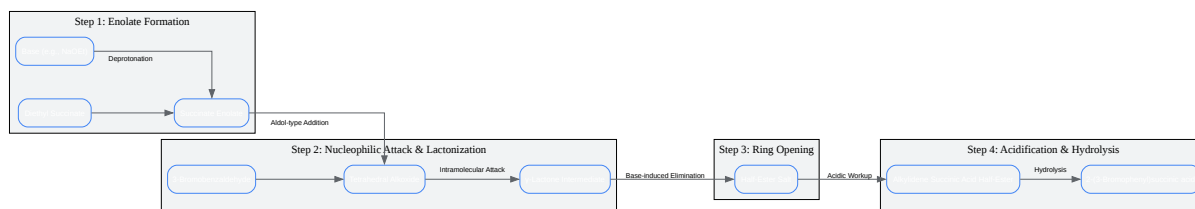
| Property          | Value   | Source                        |
|-------------------|---|-------------------------------|
| CAS Number        | 69006-89-9                                      | <sup>[1]</sup> <sup>[2]</sup> |
| Molecular Formula | C <sub>10</sub> H <sub>9</sub> BrO <sub>4</sub> | <sup>[1]</sup> <sup>[2]</sup> |
| Molecular Weight  | 273.08 g/mol                                    | <sup>[1]</sup> <sup>[2]</sup> |
| Appearance        | Off-white solid                                 | <sup>[1]</sup>                |
| Purity            | ≥ 97% (HPLC)                                    | <sup>[1]</sup>                |
| Storage           | Store at 0-8 °C                                 | <sup>[1]</sup>                |

## Synthesis of 2-(3-Bromophenyl)succinic acid

### Reaction Principle: The Stobbe Condensation

The synthesis of **2-(3-Bromophenyl)succinic acid** can be efficiently achieved via the Stobbe condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a succinic acid ester to form an alkylidene succinic acid or a related derivative.<sup>[3]</sup>

[4][5] The reaction typically utilizes a strong base, such as sodium ethoxide or potassium tert-butoxide, to deprotonate the  $\alpha$ -carbon of the succinic ester, forming a stabilized enolate.[6] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (in this case, 3-bromobenzaldehyde). A key feature of the Stobbe condensation is the formation of a  $\gamma$ -lactone intermediate, which subsequently undergoes ring-opening to yield the salt of the half-ester.[4][7] Subsequent acidification and hydrolysis yield the desired dicarboxylic acid.



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Stobbe Condensation Workflow for **2-(3-Bromophenyl)succinic acid** Synthesis.

## Detailed Synthesis Protocol

This protocol is a representative procedure based on the principles of the Stobbe condensation.

Materials:

- 3-Bromobenzaldehyde
- Diethyl succinate

- Potassium tert-butoxide
- Tert-butanol, anhydrous
- Toluene, anhydrous
- Hydrochloric acid (concentrated and dilute)
- Sodium hydroxide
- Diethyl ether
- Magnesium sulfate, anhydrous

#### Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol under a nitrogen atmosphere.
- **Addition of Reactants:** To the stirred solution, add a mixture of 3-bromobenzaldehyde (1.0 equivalent) and diethyl succinate (1.2 equivalents) dissolved in anhydrous toluene dropwise over 30 minutes.
- **Reaction:** Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- **Extraction:** Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted aldehyde and other non-polar impurities.
- **Acidification:** Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the crude alkylidene succinic acid half-ester.
- **Isolation of Half-Ester:** Collect the precipitate by vacuum filtration and wash with cold water.

- Hydrolysis: Suspend the crude half-ester in a 10% aqueous sodium hydroxide solution and heat to reflux for 4-6 hours to hydrolyze the ester group.
- Final Acidification: Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the final product, **2-(3-Bromophenyl)succinic acid**.
- Drying: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60-70 °C.

## Purification of the Final Product

The crude **2-(3-Bromophenyl)succinic acid** can be purified by recrystallization. Water is a suitable solvent for this purpose, as succinic acid and its derivatives have higher solubility in hot water and lower solubility in cold water.<sup>[8]</sup>

Recrystallization Protocol:

- Dissolve the crude product in a minimum amount of hot water.
- If colored impurities are present, add a small amount of activated carbon and heat for a short period.<sup>[8]</sup>
- Hot filter the solution to remove the activated carbon and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

## Characterization and Analytical Data

The structure and purity of the synthesized **2-(3-Bromophenyl)succinic acid** can be confirmed by various spectroscopic methods. The following data are representative and based on the analysis of structurally similar compounds like phenylsuccinic acid.<sup>[2][9]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR (500 MHz, DMSO- $\text{d}_6$ ):
  - $\delta$  12.5-13.0 (br s, 2H): Two broad singlets corresponding to the two carboxylic acid protons.
  - $\delta$  7.2-7.6 (m, 4H): A multiplet representing the four aromatic protons of the 3-bromophenyl group.
  - $\delta$  4.0-4.2 (t,  $J = 7.5$  Hz, 1H): A triplet for the methine proton adjacent to the aromatic ring.
  - $\delta$  2.8-3.0 (m, 2H): A multiplet for the two methylene protons.
- $^{13}\text{C}$  NMR (125 MHz, DMSO- $\text{d}_6$ ):
  - $\delta$  173-175 (2C): Two signals for the carboxylic acid carbons.
  - $\delta$  140-142 (1C): The aromatic carbon attached to the succinic acid moiety.
  - $\delta$  120-135 (5C): Signals for the remaining five aromatic carbons, including the carbon attached to the bromine atom.
  - $\delta$  45-48 (1C): The methine carbon.
  - $\delta$  35-38 (1C): The methylene carbon.

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm <sup>-1</sup> ) | Assignment                                  |
|--------------------------------|---|
| 2500-3300 (broad)              | O-H stretching of the carboxylic acid dimer |
| 1700-1720 (strong)             | C=O stretching of the carboxylic acid       |
| 1400-1450 & 920-950            | O-H bending of the carboxylic acid          |
| 1550-1600                      | C=C stretching of the aromatic ring         |
| 1000-1100                      | C-Br stretching                             |

## Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, which has two major isotopes (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio), all bromine-containing fragments will appear as a pair of peaks (M and M+2) of nearly equal intensity.<sup>[1]</sup>

- Molecular Ion (M<sup>+</sup>): m/z 272 and 274.
- Key Fragments:
  - Loss of H<sub>2</sub>O: m/z 254, 256.
  - Loss of COOH: m/z 227, 229.
  - Loss of Br: m/z 193.
  - Cleavage of the succinic acid chain can lead to various other smaller fragments.

## Applications in Research and Development

**2-(3-Bromophenyl)succinic acid** is a versatile intermediate with significant applications in several fields:

- **Pharmaceutical Development:** It serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly anti-inflammatory and anticancer drugs.<sup>[1]</sup> The

succinic acid moiety can improve the pharmacokinetic properties of a drug, such as solubility and bioavailability.[7]

- Organic Synthesis: The presence of two carboxylic acid groups and a bromo-functionalized aromatic ring allows for a wide range of chemical modifications, making it a valuable precursor for more complex molecules.
- Materials Science: It is used in the formulation of specialty polymers and resins, contributing to the development of materials with enhanced properties.[1]

## Safety and Handling

- Hazard Identification: May cause skin, eye, and respiratory irritation.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Handling: Handle in a well-ventilated area. Avoid breathing dust.
- Storage: Store in a tightly closed container in a cool, dry place.[1]

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